(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride
Description
(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by a bulky 2-methyl-2-phenylpropyl group and a linear propyl group attached to the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines aromatic (phenyl) and aliphatic (propyl, methyl) moieties, which influence its physicochemical properties, such as lipophilicity (logP) and steric hindrance .
Properties
IUPAC Name |
2-methyl-2-phenyl-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWIHFUUAXNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride typically involves the alkylation of (2-Methyl-2-phenylpropyl)amine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C13H22ClN
- CAS Number : 1354951-15-7
- Structure : The compound features a phenyl group attached to a propylamine backbone, providing unique properties that facilitate various chemical reactions and biological interactions.
Organic Synthesis
(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride serves as a valuable building block in organic synthesis. Its structure allows for:
- Formation of Complex Molecules : It can be used to synthesize more complex organic compounds through various reactions such as alkylation and substitution.
- Intermediate Production : The compound acts as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, enhancing the efficiency of chemical processes.
Research indicates that this compound has potential biological activities, making it a candidate for further investigation:
- Biological Interactions : Studies have explored its interactions with various biomolecules, suggesting potential roles in modulating biological pathways.
- Therapeutic Potential : Investigations into its therapeutic effects are ongoing, particularly regarding its efficacy as a precursor for pharmaceutical compounds aimed at treating various conditions.
Medicinal Chemistry
The compound is being explored for its medicinal properties:
- Agonist/Antagonist Properties : It may act as an agonist or antagonist at specific molecular targets, influencing enzyme activity or receptor modulation.
- Drug Development : As a precursor for drug synthesis, it holds promise in developing new therapeutic agents with improved efficacy and safety profiles.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound demonstrated its utility in creating compounds with enhanced biological activity. The derivatives were tested against various cell lines, showing promising results in terms of cytotoxicity and selectivity.
Case Study 2: Therapeutic Applications
Another investigation evaluated the compound's potential as a therapeutic agent. It was found to exhibit significant effects on specific biological targets related to neurological disorders, suggesting possible applications in neuropharmacology.
Comparative Data Table
| Application Area | Description | Example Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in synthesizing novel compounds |
| Biological Activity | Interaction with biomolecules | Potential modulatory effects identified |
| Medicinal Chemistry | Precursor for pharmaceutical development | Investigated for therapeutic efficacy |
| Mechanism of Action | Agonist/antagonist properties affecting enzyme/receptor activity | Modulates specific biochemical pathways |
Mechanism of Action
The mechanism of action of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-Phenylpropylamine Hydrochloride
- Structure : Simplifies the target compound by replacing the 2-methyl-2-phenylpropyl group with a phenylpropyl chain.
- Key Differences : Reduced steric bulk and molecular weight (241.76 g/mol vs. ~280–300 g/mol for the target compound).
- Implications : Lower steric hindrance may improve metabolic clearance but reduce receptor binding affinity compared to the bulkier target compound .
1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride
- Structure : Introduces a chlorine substituent on the phenyl ring and replaces the propyl group with a methyl group.
- The methyl group reduces chain flexibility.
- Implications : Enhanced electronic interactions (via Cl) may improve target binding but reduce solubility compared to the target compound .
(3-Fluorophenyl)methylamine Hydrochloride
- Structure : Substitutes the phenyl group with a fluorophenyl moiety and uses a 2-methylpropyl chain.
- Implications: Increased resistance to oxidative metabolism compared to non-fluorinated analogues .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- Target Compound : High logP (~3.5–4.0 estimated) due to aromatic and alkyl groups, favoring membrane permeability but limiting aqueous solubility.
- Piperazine Derivatives (e.g., HBK15, HBK16) : Lower logP (2.5–3.0) due to polar piperazine rings and methoxy substituents, enhancing solubility but reducing CNS penetration .
Steric Effects
Pharmacodynamic and Therapeutic Potential
- Anti-Inflammatory/Analgesic Activity : Similar to benzydamine (), the target compound’s phenyl group may facilitate cyclooxygenase (COX) inhibition, though its bulkier structure could reduce efficacy compared to simpler analogues .
- Neuroleptic Potential: Structural parallels to promethazine () suggest possible dopamine receptor antagonism, but the propyl chain may reduce blood-brain barrier penetration compared to dimethylaminopropyl substituents .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents | Therapeutic Potential |
|---|---|---|---|---|
| (2-Methyl-2-phenylpropyl)(propyl)amine HCl | ~280–300 | 3.5–4.0 | 2-Methyl-2-phenylpropyl, propyl | CNS agents, anti-inflammatory |
| 2-Phenylpropylamine HCl | 241.76 | 2.8–3.2 | Phenylpropyl | Analgesic intermediates |
| 1-(2-Chlorophenyl)-2-methylpropylamine HCl | 234.17 | 3.0–3.5 | 2-Chlorophenyl, methyl | Neuroleptic candidates |
| HBK15 (Piperazine derivative) | ~450 (free base) | 2.5–3.0 | Chlorophenoxy, methoxyphenyl | Serotonin receptor modulation |
Biological Activity
(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 229.75 g/mol
The presence of both a phenyl group and a propyl group attached to the amine backbone distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism can vary based on the specific biological system being studied:
- Agonistic Activity : The compound may act as an agonist at certain receptor sites, enhancing their activity.
- Antagonistic Activity : Conversely, it may inhibit receptor activity, leading to decreased signaling in specific pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Stimulant Effects : Studies indicate that the compound can increase blood pressure and locomotor activity in animal models, suggesting stimulant properties similar to those observed in amphetamines .
- Neurotransmitter Interactions : The compound may modulate neurotransmitter release, impacting mood and behavior. This is particularly relevant in the context of neuropharmacology where such compounds are investigated for potential therapeutic effects in conditions like ADHD or depression.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although detailed studies are still required to elucidate these properties fully.
Table 1: Summary of Biological Activities
Research Highlights
- A study published in 2023 explored the interactions of similar compounds with prolyl oligopeptidase (PREP), a serine protease involved in various physiological processes. Although not directly tested on this compound, the findings provide insights into how related compounds might influence enzymatic activity .
- Another investigation into structural analogs revealed that modifications to the amine structure could enhance potency against specific biological targets, suggesting that this compound could be optimized for better efficacy .
Q & A
Q. What are the standard synthetic routes for (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or reductive amination . For example:
- Nucleophilic substitution : A haloalkane reacts with a primary/secondary amine in the presence of a base (e.g., KOH) to form the amine product, followed by HCl treatment to precipitate the hydrochloride salt .
- Reductive amination : Phenyl-2-propanone reacts with propylamine under hydrogen gas and a nickel catalyst to form the amine, which is then protonated with HCl .
Key factors : - Temperature control (<60°C prevents side reactions).
- Solvent choice (e.g., ethanol improves solubility for higher yields).
- Stoichiometric excess of the amine (1.2–1.5 equivalents) minimizes unreacted intermediates.
Q. What analytical techniques are recommended to confirm the purity and structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (propyl CH₂), δ 2.5–3.0 ppm (amine CH₂), and δ 7.2–7.4 ppm (aromatic protons) validate the structure .
- ¹³C NMR : Signals near δ 45–50 ppm confirm the tertiary carbon adjacent to the amine group .
- HRMS : Exact mass (e.g., [M+H]⁺ = 224.18) confirms molecular formula (C₁₃H₂₂ClN) .
- HPLC : Purity >98% achievable with C18 columns and acetonitrile/water mobile phases .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder .
- Storage : Keep in airtight containers with desiccants (hygroscopic) at 2–8°C .
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in synthetic yields reported across different methodologies?
Discrepancies often arise from:
- Catalyst activity : Nickel vs. palladium catalysts in reductive amination (nickel: 60–70% yield; palladium: 75–85% yield) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics but may increase side products.
Mitigation : - Conduct Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
- Use LC-MS to identify byproducts (e.g., over-alkylated amines) and adjust stoichiometry .
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
The compound’s phenylalkylamine backbone suggests potential serotonergic or adrenergic activity . Structural analogs like amphetamine derivatives exhibit:
- 5-HT2C receptor modulation : Functional selectivity observed in cyclopropylmethylamine derivatives (e.g., EC₅₀ = 120 nM for 5-HT2C vs. >1 µM for 5-HT2A) .
- MAO inhibition : Similar tertiary amines (e.g., clorgyline) show irreversible MAO-A inhibition (Ki < 10 nM) .
Experimental validation : - Radioligand binding assays (e.g., [³H]ketanserin for 5-HT2 receptors).
- Enzyme activity assays using mitochondrial fractions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Key modifications :
- Cyclopropane substitution : Enhances metabolic stability (e.g., cyclopropyl analogs show 2x longer half-life in hepatic microsomes) .
- Amine alkyl chain length : Propyl vs. ethyl groups affect receptor binding (e.g., Ki = 0.8 nM for propyl vs. 2.3 nM for ethyl in D2 receptor assays) .
Methodology : - Synthesize derivatives via parallel synthesis .
- Screen in vitro for target engagement (e.g., cAMP assays for GPCR activity).
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, then dilute in PBS .
- Salt forms : Compare hydrochloride vs. phosphate salts (e.g., phosphate may improve solubility by 30–50%) .
- Liposomal encapsulation : Increases bioavailability in cell culture (e.g., 80% uptake vs. 50% for free compound) .
Q. How do conflicting NMR data from different batches inform quality control protocols?
Common issues :
- Residual solvents (e.g., ethyl acetate δ 1.2 ppm) masking proton signals.
- Diastereomer formation : Chiral centers from cyclopropane rings (e.g., δ 3.4 ppm split into doublets).
Solutions : - Implement 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- Use chiral HPLC to quantify enantiomeric excess (>95% required for pharmacological studies) .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
Q. How can computational modeling predict off-target effects or toxicity?
- Molecular docking : Screen against >200 GPCRs/kinases (e.g., AutoDock Vina) to prioritize in vitro assays .
- ADMET prediction : Tools like SwissADME estimate hepatotoxicity risk (e.g., CYP3A4 inhibition probability = 65%) .
- MD simulations : Assess membrane permeability (logP = 2.8 suggests moderate blood-brain barrier penetration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
